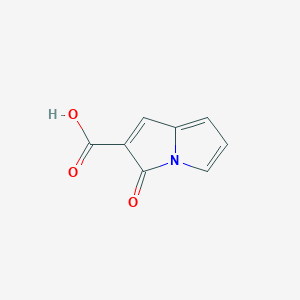

3-oxo-3H-pyrrolizine-2-carboxylic acid

Description

Overview of Pyrrolizine Scaffolds in Organic Chemistry

The pyrrolizine scaffold is a bicyclic heterocyclic system consisting of a fused five-membered pyrrole (B145914) ring and a five-membered pyrrolidine (B122466) ring, sharing a bridgehead nitrogen atom. This unique structural arrangement imparts specific chemical and physical properties to its derivatives, making them valuable building blocks in organic synthesis. The planarity and electron distribution of the pyrrole ring, combined with the stereochemistry of the pyrrolidine component, allow for a wide range of chemical modifications and the creation of diverse molecular architectures. Various synthetic strategies have been developed to access functionalized pyrrolizines, often employing cascade reactions and cycloadditions to construct the bicyclic core efficiently. nih.govacs.org

Significance of Pyrrolizine Derivatives in Natural Products and Synthetic Design

Pyrrolizine derivatives are widespread in the plant kingdom, most notably as pyrrolizidine (B1209537) alkaloids. These natural products exhibit a broad spectrum of biological activities. While some are known for their toxicity, others have inspired the development of therapeutic agents. The pyrrolizine core is a privileged scaffold in medicinal chemistry, with synthetic derivatives being investigated for various applications. For instance, certain pyrrolizine-based compounds have shown potential as anti-inflammatory, analgesic, and anticancer agents. rsc.org The versatility of the pyrrolizine framework allows chemists to design and synthesize novel compounds with tailored biological activities.

Contextualization of 3-Oxo-3H-pyrrolizine-2-carboxylic Acid within Pyrrolizine Research

This compound is a specific derivative within the vast family of pyrrolizine compounds. Its structure features a ketone group at the 3-position and a carboxylic acid group at the 2-position of the pyrrolizine ring system. This particular arrangement of functional groups makes it a potentially valuable intermediate in the synthesis of more complex pyrrolizine derivatives. The carboxylic acid moiety can be transformed into esters, amides, and other functional groups, while the ketone can participate in various carbonyl reactions. cymitquimica.comcymitquimica.com

However, the direct synthesis of this compound has proven to be challenging. Research by McNab (1997) indicated that attempts to synthesize this compound via flash vacuum pyrolysis of a corresponding Meldrum's acid derivative were unsuccessful due to its high propensity for facile decarboxylation under the reaction conditions, leading to the formation of the parent pyrrolizin-3-one. rsc.orgresearchgate.netrsc.org This inherent instability highlights the reactive nature of this molecule and underscores the need for mild and strategic synthetic approaches.

Despite the synthetic challenges, the potential of this compound as a synthetic precursor continues to make it a subject of interest in the field of heterocyclic chemistry. Its basic chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 75413-09-1 | chemicalbook.com |

| Molecular Formula | C₈H₅NO₃ | chemicalbook.com |

| Molecular Weight | 163.13 g/mol | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxopyrrolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-7-6(8(11)12)4-5-2-1-3-9(5)7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACXWNHAXKEPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505235 | |

| Record name | 3-Oxo-3H-pyrrolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75413-09-1 | |

| Record name | 3-Oxo-3H-pyrrolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Oxo 3h Pyrrolizine 2 Carboxylic Acid and Analogous Systems

Historical and Pioneering Synthetic Routes to Pyrrolizines

The journey towards the synthesis of complex pyrrolizine structures is deeply rooted in the foundational methods for constructing the constituent pyrrole (B145914) ring. These pioneering reactions, while not directly yielding the 3-oxo-3H-pyrrolizine-2-carboxylic acid core, laid the essential groundwork for subsequent advancements.

Paal-Knorr Pyrrole Synthesis: First reported independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. wikipedia.orgdbpedia.orgdrugfuture.comorganic-chemistry.org This straightforward approach has been a cornerstone of pyrrole chemistry for over a century. rgmcet.edu.in

Hantzsch Pyrrole Synthesis: Discovered by Arthur Rudolf Hantzsch, this reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgthieme-connect.comquimicaorganica.orgtaylorandfrancis.com This multicomponent reaction provides a versatile route to substituted pyrroles. researchgate.net

Clauson-Kaas Pyrrole Synthesis: Developed in 1952, this method synthesizes N-substituted pyrroles from the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran in an acidic medium. beilstein-journals.orgnih.govbeilstein-journals.orgwikipedia.orgarkat-usa.org This reaction has proven valuable for preparing precursors to more complex pyrrolizine and indolizine (B1195054) derivatives. beilstein-journals.org

Ullmann Condensation: This copper-catalyzed reaction has been employed in the synthesis of bipyrroles, which can be precursors to more complex heterocyclic systems. organic-chemistry.orgwikipedia.orggoogle.comresearchgate.netnih.gov While traditionally a high-temperature reaction, modern modifications have made it more versatile.

These classical methods, by providing access to a wide variety of substituted pyrroles, enabled the exploration of cyclization strategies to form the bicyclic pyrrolizine skeleton.

Contemporary Methodologies for this compound Formation

More direct and sophisticated methods have been developed to construct the this compound framework, often involving cascade or multicomponent reactions that efficiently build molecular complexity.

Knoevenagel Condensation Approaches Involving Pyrrole-2-carbaldehyde and Activated Methylene (B1212753) Compounds

A prominent strategy for the synthesis of the 3-oxo-3H-pyrrolizine core involves the Knoevenagel condensation of pyrrole-2-carbaldehyde with various active methylene compounds. This reaction, typically base-catalyzed, leads to the formation of an intermediate that can undergo subsequent intramolecular cyclization to the pyrrolizine system. The choice of the active methylene compound and the reaction conditions can influence the final product's substitution pattern.

Research has demonstrated that the condensation of pyrrole-2-carbaldehyde with compounds like dialkyl malonates, in the presence of a suitable base, can lead to the formation of precursors for this compound esters. biomedres.us The reaction proceeds through the formation of a pyrrolylidenyl malonate intermediate, which can then cyclize.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Pyrrole-2-carbaldehyde | Diethyl malonate | Piperidine, Acetic Acid | Diethyl 2-(1H-pyrrol-2-ylmethylene)malonate |

| Pyrrole-2-carbaldehyde | Ethyl cyanoacetate | L-proline, water | Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate |

| Pyrrole-2-carbaldehyde | 3-Cyanoacetylindole | L-proline, water | 2-(Indole-3-carbonyl)-3-(1H-pyrrol-2-yl)acrylonitrile |

Intramolecular Cyclization Protocols, including Methyl 2-oxo-4-phenyl-4-(1H-pyrrol-2-yl)butanoate Derivatives

Intramolecular cyclization of suitably functionalized pyrrole derivatives is a powerful strategy for the construction of the pyrrolizine ring system. A notable example is the self-cyclization of methyl 2-oxo-4-phenyl-4-(1H-pyrrol-2-yl)butanoate derivatives. These precursors, which can be synthesized via the Michael addition of pyrrole to a chalcone (B49325) derivative, undergo cyclization upon heating to yield methyl 3-hydroxy-1-phenyl-2,3-dihydro-1H-pyrrolizine-3-carboxylate derivatives. Subsequent dehydration can then lead to the desired 3-oxo-3H-pyrrolizine system. This approach offers a direct route to the core structure with substitution at the 1-position.

Multi-component Reactions in Pyrrolizine Annulation

Multi-component reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. orientjchem.orgresearchgate.netrsc.orgnih.govnih.govnih.gov Several MCRs have been developed for the synthesis of pyrrole and fused pyrrole systems. For instance, a three-component reaction involving an amine, a β-dicarbonyl compound, and an α,β-unsaturated aldehyde can lead to the formation of a substituted pyrrole core, which can be a precursor to pyrrolizines. researchgate.net

A specific example involves the reaction of anilines, aldehydes, and diacetyl, catalyzed by iron salts, to produce tetraarylpyrrolo[3,2-b]pyrroles. While not directly yielding the target molecule, this demonstrates the power of MCRs in constructing complex pyrrole-based scaffolds. Further functionalization of such products can lead to a variety of pyrrolizine derivatives.

Synthesis of Related Pyrrolizine Derivatives

The synthetic strategies for this compound can often be adapted to produce a variety of related pyrrolizine derivatives with diverse substitution patterns.

1,4-Addition Reactions of Pyrrole to α-Oxo-β,γ-Unsaturated Esters

The Michael-type 1,4-addition of pyrrole to α,β-unsaturated carbonyl compounds is a key C-C bond-forming reaction for the synthesis of precursors to pyrrolizine derivatives. nih.gov Specifically, the addition of pyrrole to α-oxo-β,γ-unsaturated esters provides a direct route to 4-(1H-pyrrol-2-yl)-2-oxobutanoates. This reaction's regioselectivity is crucial, as the addition typically occurs at the C-2 position of the pyrrole ring. The resulting adduct contains the necessary functionality for subsequent intramolecular cyclization to form the pyrrolizine ring system, as described in section 2.2.2. The mechanism involves the nucleophilic attack of the electron-rich pyrrole onto the β-position of the unsaturated ester, often facilitated by a Lewis or Brønsted acid catalyst.

| Pyrrole Reactant | Unsaturated Ester | Catalyst | Product Type |

| Pyrrole | Methyl 2-oxo-4-phenylbut-3-enoate | Cu(OTf)₂ | Methyl 2-oxo-4-phenyl-4-(1H-pyrrol-2-yl)butanoate |

| N-Methylpyrrole | Ethyl acrylate | Lewis Acid | Ethyl 3-(N-methyl-1H-pyrrol-2-yl)propanoate |

Flash Vacuum Pyrolysis Approaches for Pyrrolizin-3-ones and Decarboxylation Limitations for this compound

Flash Vacuum Pyrolysis (FVP) is a powerful technique in organic synthesis that involves heating a precursor molecule under high vacuum, causing it to fragment or rearrange in the gas phase before the products are collected on a cold surface. wikipedia.orgscripps.edu This method is particularly effective for unimolecular reactions and has been successfully applied to the synthesis of various pyrrolizin-3-ones. wikipedia.org

The primary FVP strategy for synthesizing pyrrolizin-3-ones involves the pyrolysis of pyrrol-2-ylmethylidene Meldrum's acid derivatives. rsc.orgrsc.org This reaction proceeds through the formation of a key intermediate, pyrrol-2-ylmethylideneketene. This ketene (B1206846) can also be generated from the thermal treatment of 3-(pyrrol-2-yl)propenoate esters, providing an alternative and effective route to 2-substituted pyrrolizin-3-ones. rsc.orgrsc.org These reactions are typically conducted at high temperatures, around 600 °C, and under high vacuum (e.g., 0.001 Torr), leading to excellent yields of monosubstituted pyrrolizin-3-ones with substituents at various positions on the pyrrolizine core. rsc.org

However, this methodology has significant limitations when applied to the synthesis of This compound . Attempts to synthesize this specific compound via FVP have been unsuccessful due to its facile decarboxylation under the high-temperature conditions of the reaction. rsc.orgrsc.org The intended product readily loses carbon dioxide to form the unsubstituted pyrrolizin-3-one. This propensity for decarboxylation is a common feature of β-keto acids and related structures, where the cyclic transition state required for CO2 elimination is readily accessible. youtube.comlibretexts.org The decarboxylation of similar heterocyclic carboxylic acids, such as pyrrole-2-carboxylic acid, has been studied and is known to be facilitated by protonation and hydration of the carboxyl group. researchgate.net

Table 1: FVP Synthesis of Pyrrolizin-3-ones

| Precursor Type | Key Intermediate | Product Type | Yield | FVP Conditions | Reference |

|---|---|---|---|---|---|

| Pyrrol-2-ylmethylidene Meldrum's acid derivatives | Pyrrol-2-ylmethylideneketene | Monosubstituted pyrrolizin-3-ones | Excellent | ~600 °C, 0.001 Torr | rsc.orgrsc.org |

| 3-(Pyrrol-2-yl)propenoate esters | Pyrrol-2-ylmethylideneketene | 2-Substituted pyrrolizin-3-ones | Excellent | Thermal | rsc.org |

| Precursor for this compound | Not applicable | Pyrrolizin-3-one (due to decarboxylation) | Not applicable (intended product not formed) | High Temperature | rsc.orgrsc.org |

Metal-Catalyzed Strategies for Pyrrolizine Core Construction, including Gadolinium Triflate Catalysis

Metal-catalyzed reactions offer a milder alternative for constructing the pyrrolizine skeleton. Among these, the use of Lewis acid catalysts has proven effective. Gadolinium triflate, Gd(OTf)₃, has been identified as a particularly efficient catalyst for the synthesis of 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives. lookchem.com

The synthesis involves a two-step process starting with the regioselective Friedel-Crafts alkylation of pyrrole. lookchem.com In this key step, gadolinium triflate catalyzes the conjugate addition of pyrrole to substituted dimethyl 2-benzylidenemalonate derivatives. The proposed mechanism suggests that Gd(OTf)₃ activates the benzylidenemalonate, facilitating the nucleophilic attack of pyrrole to form 2-alkylated pyrrole derivatives. lookchem.com This reaction proceeds under mild conditions and is crucial for setting the stage for the subsequent cyclization. Without the gadolinium triflate catalyst, the addition product is not formed. lookchem.com

Following the alkylation, the resulting 2-alkylated pyrrole derivatives undergo intramolecular cyclization to construct the bicyclic pyrrolizine skeleton. This cyclization affords novel 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives with good to high yields and diastereoselectivity. lookchem.com This strategy highlights the utility of lanthanide triflates as water-tolerant and effective Lewis acids in C-C bond-forming reactions for the construction of complex heterocyclic systems. While other metal triflates can be used for pyrrole alkylation, gadolinium triflate has been shown to be highly suitable for this specific transformation. lookchem.com

1,3-Dipolar Cycloaddition Reactions in Pyrrolizine and Pyrrolidine (B122466) Synthesis

The 1,3-dipolar cycloaddition is a versatile and powerful method for constructing five-membered heterocyclic rings, including the pyrrolidine and pyrrolizine frameworks. wikipedia.orgnih.gov This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, typically an alkene or alkyne, to form a cycloadduct in a stereospecific and often regioselective manner. wikipedia.orgrsc.org

In the context of pyrrolizine and pyrrolidine synthesis, the [3+2] cycloaddition of azomethine ylides is particularly prominent. rsc.org These ylides can be generated in situ from various precursors, such as α-amino acids. For instance, the reaction of an α-amino acid with an aldehyde or ketone generates an azomethine ylide, which can then be trapped by a suitable dipolarophile. nih.gov This multicomponent approach has been successfully employed to create complex spirocyclic pyrrolidines and pyrrolizidines. rsc.orgnih.gov

Specifically for pyrrolizine synthesis, mesoionic compounds derived from the cyclodehydration of N-acyl-(L)-prolines can act as 1,3-dipoles. clockss.org Their reaction with alkyne dipolarophiles leads directly to the formation of the pyrrolizine ring system. The regioselectivity of the cycloaddition depends on whether symmetrical or unsymmetrical alkynes are used as dipolarophiles. clockss.org This method provides a direct route to functionalized pyrrolizine derivatives. The versatility of the 1,3-dipolar cycloaddition makes it a cornerstone in the synthesis of a wide array of pyrrolidine-containing scaffolds. rsc.org

Stereoselective Synthesis of Pyrrolizidin-3-ones and Related Structures

The stereoselective synthesis of pyrrolizidin-3-ones is of significant interest as these compounds are core structures in numerous natural products and serve as valuable synthetic intermediates. researchgate.net Over the past two decades, numerous strategies have been developed to control the stereochemistry during the formation of this bicyclic skeleton. These synthetic approaches can be broadly categorized into three main types based on the nature of the monocyclic precursor used. researchgate.net

Strategy I: Construction of the bicyclic system via the cyclization of a suitably substituted pyrrolidine derivative.

Strategy II: Formation of the pyrrolidine ring (Ring B) onto a pre-existing pyrrolidone precursor.

Strategy III: Simultaneous construction of both rings through a transannular cyclization of an eight-membered lactam precursor.

Cyclization of Pyrrolidine Derivatives

This strategy, the most common of the three, involves forming the second ring of the pyrrolizidin-3-one system from a monocyclic pyrrolidine precursor that already contains the necessary functional groups. researchgate.netmdpi.com The pyrrolidine ring itself can be sourced from the chiral pool, with proline and hydroxyproline (B1673980) being frequent starting materials, or synthesized using various methods. nih.gov The key step is an intramolecular cyclization to form the five-membered lactam ring.

Different types of functionalized pyrrolidine synthons are employed in this approach. For example, a pyrrolidine bearing an ester or carboxylic acid group at the C2 position and an alkylating chain at the C5 position can undergo intramolecular cyclization to yield the desired bicyclic ketone. The stereochemistry of the final product is often dictated by the pre-existing stereocenters in the pyrrolidine starting material. researchgate.net Heterogeneous catalytic hydrogenation of highly substituted pyrroles can also produce functionalized pyrrolidines with excellent diastereoselectivity, which can then serve as precursors for cyclization. nih.gov

Formation of Pyrrolidine-Containing Rings in Pyrrolidone Precursors

In this alternative approach, the synthesis begins with a pyrrolidone (a five-membered lactam), which constitutes the first ring of the final product. researchgate.net The second five-membered ring (the pyrrolidine ring) is then constructed onto this scaffold. This typically involves introducing a side chain onto the nitrogen of the pyrrolidone, followed by an intramolecular reaction to close the second ring.

Common methods for this ring closure include intramolecular Michael additions, aldol (B89426) condensations, or alkylations. The stereochemical outcome of the cyclization can be controlled by the use of chiral auxiliaries, stereoselective catalysts, or by substrate control where the stereochemistry of the side chain directs the formation of the new stereocenters in the second ring. researchgate.net

Transannular Cyclization of Eight-membered Lactam Precursors

This elegant strategy involves the simultaneous formation of both five-membered rings of the pyrrolizidin-3-one core from a single, larger ring precursor. researchgate.net The key intermediate is an eight-membered lactam. This medium-sized ring is designed to contain the appropriate functionality to allow for a transannular bond formation, effectively partitioning the eight-membered ring into two five-membered rings.

A notable example of this approach is the use of a researchgate.netresearchgate.net-sigmatropic rearrangement of a ketene intermediate, which can be generated from the corresponding eight-membered lactam precursor. researchgate.netresearchgate.net This type of reaction can proceed with a high degree of stereocontrol, often transferring chirality from the starting material to the bicyclic product. This strategy, while less common than the stepwise approaches, can be highly efficient for rapidly assembling the complex pyrrolizidin-3-one skeleton. researchgate.net

Table 2: Overview of Stereoselective Synthesis Strategies for Pyrrolizidin-3-ones

| Strategy | Starting Precursor | Key Transformation | Description | Reference |

|---|---|---|---|---|

| Strategy I | Substituted Pyrrolidine | Intramolecular Cyclization | The second ring is formed by cyclizing a functionalized side chain on a pre-existing pyrrolidine ring. | researchgate.net |

| Strategy II | Substituted Pyrrolidone | Intramolecular Cyclization | The pyrrolidine ring is constructed onto a pre-existing pyrrolidone (lactam) ring. | researchgate.net |

| Strategy III | Eight-membered Lactam | Transannular Cyclization | Both five-membered rings are formed simultaneously from a medium-sized lactam precursor. | researchgate.net |

Chemical Reactivity and Derivatization of 3 Oxo 3h Pyrrolizine 2 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of functional analogues such as esters and amides. These transformations typically proceed via standard protocols for carboxylic acid activation.

Esterification: The conversion of 3-oxo-3H-pyrrolizine-2-carboxylic acid to its corresponding esters can be achieved through several established methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is particularly effective for sterically hindered alcohols and proceeds at room temperature, minimizing side reactions. organic-chemistry.org

Amide Formation: The synthesis of amides from this compound and a primary or secondary amine is a fundamental transformation. While direct thermal condensation is possible, it often requires harsh conditions. lumenlearning.com More commonly, coupling reagents are used to facilitate the reaction under milder conditions. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) are highly efficient. rsc.org Another modern and effective method involves the use of sulfuryl fluoride (B91410) (SO2F2) which allows for the direct coupling of carboxylic acids and amines at room temperature in high yields. lumenlearning.com The formation of amides from pyrrole (B145914) carboxylic acids is a key step in the synthesis of biologically active molecules. masterorganicchemistry.com

Table 1: Representative Conditions for Carboxylic Acid Derivatization

| Transformation | Reagents & Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Steglich Esterification | Alcohol, DCC, DMAP (cat.), CH₂Cl₂ | Ester | Good to Excellent | organic-chemistry.org |

| Amide Coupling | Amine, HBTU, Hünig's base, DMF | Amide | Good to Excellent | rsc.org |

| Amide Coupling | Amine, SO₂F₂, Room Temperature | Amide | >90% (in most cases) | lumenlearning.com |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Reflux | Ester | Equilibrium dependent | masterorganicchemistry.com |

Reactivity of the Oxo Functionality

The ketone at the C3 position is part of an α,β-unsaturated lactam system. Its reactivity is influenced by both the adjacent double bond and the lactam nitrogen. The carbonyl group is susceptible to nucleophilic attack, a characteristic reaction of ketones. masterorganicchemistry.comlumenlearning.com The specific outcome of such reactions with this compound would depend on the nature of the nucleophile and the reaction conditions. For instance, reduction of the ketone to a secondary alcohol could potentially be achieved using reducing agents like sodium borohydride, although care must be taken to avoid reduction of the carboxylic acid. The presence of the conjugated system means that 1,4-conjugate addition (Michael addition) could also be a competing reaction pathway with certain soft nucleophiles.

Electrophilic and Nucleophilic Substitutions on the Pyrrolizine Ring System

The pyrrolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The reactivity is analogous to that of pyrrole, which readily undergoes such reactions. chemistrysteps.com

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.comorganic-chemistry.orgijpcbs.com For pyrrole, formylation occurs preferentially at the C2 (or α) position due to the superior stabilization of the cationic intermediate by the nitrogen atom. chemistrysteps.com Given the structure of this compound, the likely position for electrophilic attack would be the C5 or C7 position of the pyrrolizine ring, which are α-positions relative to the bridgehead nitrogen and are not sterically hindered or electronically deactivated by the other substituents.

Azo-coupling: Azo coupling involves the reaction of a diazonium salt with an activated aromatic compound to form a colored azo compound. numberanalytics.comwikipedia.orgyoutube.comorganic-chemistry.org This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. Electron-rich heterocyclic systems like pyrroles can undergo azo coupling. The reaction with this compound would be expected to occur at an activated position on the pyrrole ring, likely para to the nitrogen atom if available, leading to the formation of a highly conjugated dye. The pH of the reaction medium is a critical factor, with mildly acidic or neutral conditions generally being optimal. organic-chemistry.org

Table 2: Electrophilic Substitution on Pyrrole-like Systems

| Reaction | Electrophile | Typical Reagents | Expected Product with Pyrrolizine Core | Reference(s) |

|---|---|---|---|---|

| Vilsmeier-Haack | Chloroiminium ion | POCl₃, DMF | Formyl-pyrrolizinone | chemistrysteps.comorganic-chemistry.org |

| Azo Coupling | Aryl diazonium ion | Ar-N₂⁺Cl⁻ | Arylazo-pyrrolizinone | numberanalytics.comwikipedia.orgnih.gov |

Nucleophilic aromatic substitution on the pyrrolizine ring itself is less likely unless there is a suitable leaving group present at an activated position.

Ring-Opening and Rearrangement Processes of the Lactam Unit

The γ-lactam ring in this compound is a stable cyclic amide. However, under certain conditions, it can undergo ring-opening or rearrangement reactions.

Ring-Opening: Lactams can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids. libretexts.org For this compound, this would involve cleavage of the amide bond to form a substituted amino dicarboxylic acid. Anionic ring-opening polymerization (AROP) is a well-established method for polymerizing lactams to form polyamides, typically initiated by a strong base and a co-initiator. rsc.org While polymerization is a possibility, controlled ring-opening to a monomeric product would require specific reaction conditions.

Rearrangement: Rearrangement reactions of lactam-containing systems can lead to novel heterocyclic scaffolds. For example, studies on polychlorinated pyrrolidin-2-ones have shown that reaction with primary amines can induce a functional rearrangement involving a series of eliminations, substitutions, and double bond shifts to form 5-imino-pyrrolidin-2-ones. doi.org Similarly, the Wolff rearrangement of diazotetramic acids (which contain a lactam ring) can be used to generate β-lactam ketenes, which are precursors to various 2-oxoazetidine-3-carboxylic acid derivatives. While not a direct rearrangement of the pyrrolizinone itself, these examples highlight the potential for the lactam moiety to participate in complex transformations.

Functionalization Strategies for Pyrrolizine Analogues

The development of functionalized pyrrolizine analogues is an active area of research, driven by their presence in biologically active natural products. rsc.org Strategies often focus on building the pyrrolizine core with pre-installed functional groups or functionalizing a pre-formed pyrrolizine ring.

One powerful strategy involves the divergent synthesis of pyrrolizine derivatives through C-H bond functionalization of pyrroles. For example, N-alkoxycarbamoyl pyrroles can react with trifluoromethyl-ynones in a cascade process initiated by C-H bond activation to yield a variety of functionalized pyrrolizines. rsc.org Another approach is the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines via gold-catalyzed intramolecular hydroamination of N-alkynyl indoles, demonstrating a method for creating complex, fused pyrrolizine-like systems. mdpi.com Furthermore, the synthesis of derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids has been achieved through Michael additions followed by cyclization, offering a route to analogues with varied substitution patterns. mdpi.com

Table 3: Selected Functionalization Strategies for Pyrrolizine Analogues

| Strategy | Key Reaction | Starting Materials | Product Type | Reference(s) |

|---|---|---|---|---|

| C-H Functionalization | Cascade Alkenylation/Cyclization | N-alkoxycarbamoyl pyrroles, CF₃-ynones | Diversely functionalized pyrrolizines | rsc.org |

| Intramolecular Hydroamination | Gold-catalyzed Cyclization | N-alkynyl indoles | Functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines | mdpi.com |

| Michael Addition/Cyclization | Michael addition, in situ cyclization | Enones, Aminoacetonitrile derivatives | 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | mdpi.com |

Structural Characterization and Elucidation of 3 Oxo 3h Pyrrolizine 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-oxo-3H-pyrrolizine-2-carboxylic acid derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of hydrogen atoms. The acidic proton of the carboxylic acid group is highly distinctive, typically appearing as a broad singlet in the downfield region of 10–12 ppm. libretexts.org This signal's position can be influenced by solvent and concentration due to variations in hydrogen bonding. pressbooks.pub Protons on the pyrrolizine ring system will exhibit chemical shifts characteristic of their position relative to the nitrogen atom and the electron-withdrawing carbonyl and carboxyl groups. Protons on carbons adjacent to a carbonyl group are deshielded and typically resonate in the 2.0-3.0 ppm range. libretexts.org In related pyrrole-3-carboxylic acid derivatives, aromatic protons on the pyrrole (B145914) ring appear as doublets between 6.4 and 6.7 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of a carboxylic acid is significantly deshielded and characteristically absorbs between 160 and 185 ppm. libretexts.orgpressbooks.pub The ketone carbonyl carbon (C3-oxo) would also be expected in a similar downfield region, though typically even further downfield than carboxylic acids, potentially approaching 200 ppm, similar to other ketones. openstax.org Carbons within the pyrrole ring of related compounds have been observed at approximately 109-133 ppm. mdpi.com

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound This table is predictive, based on established principles and data from analogous structures.

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Carboxylic Acid Proton | ¹H | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O. libretexts.org |

| Pyrrolizine Ring Protons | ¹H | 6.0 - 8.0 | Exact shifts and coupling depend on substitution. |

| Protons α to C=O | ¹H | 2.0 - 3.0 | Deshielded by the carbonyl group. libretexts.org |

| Carboxylic Acid Carbonyl | ¹³C | 160 - 185 | Characteristic downfield shift. libretexts.orgpressbooks.pub |

| Ketone Carbonyl (C3) | ¹³C | 180 - 200 | Expected in the ketone carbonyl region. openstax.org |

| Pyrrolizine Ring Carbons | ¹³C | 110 - 140 | Range typical for aromatic/heterocyclic carbons. |

Specialized NMR techniques like COSY can confirm proton-proton couplings within the ring system, while HMBC and HSQC experiments can definitively assign proton and carbon signals by revealing long-range and direct correlations, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by absorptions from the carboxylic acid and ketone moieties.

The most prominent feature of a carboxylic acid is the very broad O–H stretching vibration, which typically appears in the region of 2500 to 3300 cm⁻¹. pressbooks.pub This broadening is a result of strong intermolecular hydrogen bonding, which often occurs as a dimeric association between two carboxylic acid molecules. spectroscopyonline.com

The carbonyl (C=O) stretching vibrations are also strong and diagnostic. Two distinct C=O peaks would be expected:

Carboxylic Acid C=O: This absorption occurs between 1710 and 1760 cm⁻¹. pressbooks.pub For dimeric, conjugated acids, this peak is often found centered around 1710 cm⁻¹. pressbooks.pub

Ketone C=O: The C3-oxo group, being part of an α,β-unsaturated ketone system within the pyrrolizine ring, is expected to absorb in the 1685-1666 cm⁻¹ range. libretexts.org

Other significant peaks include the C–O stretch of the carboxylic acid, found between 1320-1210 cm⁻¹, and a broad O–H bend, which can be seen around 960-900 cm⁻¹. spectroscopyonline.comlibretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong |

| Ketone C=O (Conjugated) | Stretch | 1666 - 1685 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

| Carboxylic Acid O-H | Bend | 900 - 960 | Broad, Medium |

The presence of these characteristic bands provides strong evidence for the core structure of the molecule. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers clues to the structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₈H₅NO₃, corresponding to a molecular weight of approximately 163.13 g/mol . chemicalbook.com

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺) or a pseudo-molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The fragmentation of heterocyclic carboxylic acids is often characterized by decarboxylation. sci-hub.se Key fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Resulting in an [M-17] peak.

Loss of a carboxyl group (•COOH): Resulting in an [M-45] peak. libretexts.org

Decarboxylation (loss of CO₂): This is a common fragmentation for heterocyclic acids, leading to an [M-44] peak. This process can occur through a one-step mechanism upon electron impact. sci-hub.se

Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, helping to elucidate the sequence of losses and confirm structural features. For instance, the fragmentation of related diterpenoids has shown that consecutive losses of carboxylic acid groups can be tracked to determine their original positions on a core structure. lew.ro Collision-induced dissociation (CID) is a valuable technique for inducing specific fragmentation and identifying characteristic product ions. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

For a molecule like this compound, X-ray analysis would unequivocally confirm the planarity of the bicyclic pyrrolizine ring system. It would also reveal the orientation of the carboxylic acid group relative to the ring. A key structural feature often observed in the solid state for carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-tail fashion. X-ray crystallography would provide direct evidence of this or other intermolecular hydrogen bonding networks.

While specific crystallographic data for this compound was not available in the searched literature, the analysis of related structures, such as substituted pyrrolidine-2-carboxylic acid analogs, has relied on this technique to prove stereochemistry. nih.gov Should a suitable crystal of the title compound be obtained, X-ray diffraction would provide the most complete and unambiguous picture of its molecular and supramolecular structure.

Biological and Pharmacological Activities of 3 Oxo 3h Pyrrolizine 2 Carboxylic Acid Derivatives

Anti-Cancer and Cytotoxic Potentials

A substantial body of research has demonstrated the potent anti-proliferative and cytotoxic effects of pyrrolizine derivatives against a range of human cancer cell lines. pharaohacademy.com These compounds have been investigated for their ability to inhibit cancer cell growth through various mechanisms of action, including DNA alkylation and the inhibition of critical cellular enzymes. pharaohacademy.comresearchgate.net

Derivatives of the pyrrolizine scaffold have shown significant cytotoxic activity against several well-established cancer cell lines. For instance, novel pyrrolizine/indolizine (B1195054) derivatives bearing an isoindole moiety were evaluated for their anticancer potential against human breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines. nih.gov Among these, compounds designated as 6d and 6o emerged as the most potent, with IC₅₀ values ranging from 6.02 to 13.87 μM across the tested cell lines. nih.gov

Similarly, a series of pyrrolizine Schiff bases and their Copper(II) complexes were assessed for cytotoxicity against MCF-7, human ovary adenocarcinoma (A2780), and human colon adenocarcinoma (HT29) cells. nih.gov The Schiff base 12c and the copper complex 13b were the most active compounds, demonstrating IC₅₀ values between 0.14 and 2.54 μM. nih.gov Another copper complex, 13e , showed exceptional activity against the HT29 cell line with an IC₅₀ value of 0.05 μM. nih.gov

The lung carcinoma cell line A549 has also been a target for pyrrolizine-based compounds. The well-known pyrrolizine-based NSAID, Ketorolac (B1673617) , displayed notable anticancer activity against A549 cells, with an IC₅₀ value of approximately 13 μM. nih.gov Further research into spirooxindole pyrrolizidine (B1209537) derivatives identified a compound with a p-bromophenyl substituent that exhibited substantial anticancer activity against the A549 cell line, recording an IC₅₀ of 15.49 μM. nih.gov In the same study, another derivative, 5f , proved to be even more potent against A549 cells, with an IC₅₀ value of 1.2 μM. nih.gov Additionally, hybrids of NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) with pyrrolizine derivatives have been synthesized and shown to possess antiproliferative activities against MCF-7, A549, and HT-29 cell lines. researchgate.net

| Compound/Derivative Type | Cancer Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| Pyrrolizine-isoindole hybrid (6d) | MCF-7, HCT-116, HepG-2 | 6.02 - 13.87 µM | nih.gov |

| Pyrrolizine-isoindole hybrid (6o) | MCF-7, HCT-116, HepG-2 | 6.02 - 13.87 µM | nih.gov |

| Pyrrolizine Schiff base (12c) | MCF-7, A2780, HT29 | 0.14 - 2.54 µM | nih.gov |

| Pyrrolizine-Cu(II) complex (13b) | MCF-7, A2780, HT29 | 0.14 - 2.54 µM | nih.gov |

| Pyrrolizine-Cu(II) complex (13e) | HT29 | 0.05 µM | nih.gov |

| Ketorolac | A549 | ~13 µM | nih.gov |

| p-bromophenyl spirooxindole pyrrolizidine | A549 | 15.49 µM | nih.gov |

| Spirooxindole pyrrolizidine (5f) | A549 | 1.2 µM | nih.gov |

The broad range of observed anticancer activities has prompted detailed investigations into the structure-activity relationships (SAR) of pyrrolizine derivatives. bohrium.comnih.gov These studies aim to identify the chemical features that enhance cytotoxic potency and selectivity. Anticancer pyrrolizines can be structurally categorized into substituted, fused, and spiro-pyrrolizine derivatives, with each class exhibiting distinct structure-activity profiles. pharaohacademy.com

The nature and position of substituents on the pyrrolizine core are critical determinants of activity. researchgate.net For example, the presence of a fluoro-substituent on an indolizine derivative (6m ) was associated with significant antiproliferative activity. nih.gov In the case of spirooxindole pyrrolizidines, a p-bromophenyl group on the spirooxindole portion was found to confer substantial activity against the A549 lung cancer cell line. nih.gov

Modification of the core structure through the formation of metal complexes also significantly influences cytotoxicity. The synthesis of Cu(II) complexes of pyrrolizine Schiff bases resulted in compounds with altered and, in some cases, enhanced anticancer activity compared to the parent Schiff base ligands. nih.gov This suggests that the coordination of the metal ion plays a key role in the mechanism of action. Furthermore, some pyrrolizine derivatives, such as the Schiff base 12c , have demonstrated high selectivity, proving to be 6- to 13-fold more toxic to cancerous cells than to normal fibroblast cells. nih.gov This selectivity is a crucial aspect of developing effective and safer chemotherapeutic agents.

Antimicrobial and Antifungal Efficacy

Beyond their anticancer potential, pyrrolizine derivatives and related pyrrole (B145914) compounds have been explored for their effectiveness against a variety of pathogenic microorganisms, including bacteria and fungi.

The rise of antibiotic resistance has spurred the search for new antibacterial agents, and pyrrole-containing structures have emerged as a promising area of research. nih.gov Derivatives of marinopyrrole, which feature a bispyrrole structure, have shown particular potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A synthesized pyrrolizidine alkaloid known as PA-1 was found to inhibit the growth of both Escherichia coli and Staphylococcus aureus by causing damage to the cell membrane. researchgate.net

SAR studies on pyrrole derivatives have revealed that modifications such as dihalogenation of the pyrrole ring, especially in conjunction with a phenyl ring bearing certain substituents, can positively influence antibacterial activity. nih.gov For instance, pyrrole-carboxamide derivatives have demonstrated high potency against multidrug-resistant S. aureus strains. nih.gov

| Compound/Derivative Type | Bacterial Strain | Reported Activity | Source |

|---|---|---|---|

| PA-1 (Pyrrolizidine alkaloid) | Staphylococcus aureus | Inhibits growth | researchgate.net |

| PA-1 (Pyrrolizidine alkaloid) | Escherichia coli | Inhibits growth | researchgate.net |

| Marinopyrrole Derivatives | MRSA | Potent activity | nih.gov |

| Pyrrole-carboxamide Derivatives | Multi-drug Resistant S. aureus | Highly potent | nih.gov |

Certain compounds containing the pyrrole structural motif have demonstrated notable antifungal properties. Pyrrolnitrin , a pyrrole derivative, has been shown to be an in vitro inhibitor of several fungi, including the opportunistic pathogen Candida albicans. nih.gov Research on related heterocyclic systems, such as 3-oxo-3H-pyrido[3,2,1-kl]phenoxazine-2-carboxylic acids, also included testing against C. albicans, indicating the potential for this class of compounds to possess antifungal efficacy. researchgate.net While direct studies on 3-oxo-3H-pyrrolizine-2-carboxylic acid derivatives are limited, the activity of structurally similar compounds suggests this is a viable area for future investigation. For instance, hydrazine-based compounds containing a pyrrolidinone ring, a component of the pyrrolizine system, showed significant fungicidal activity against C. albicans, including strains resistant to fluconazole. mdpi.com

| Compound/Derivative Type | Fungal Strain | Reported Activity | Source |

|---|---|---|---|

| Pyrrolnitrin | Candida albicans | Inhibitory | nih.gov |

| Hydrazine-pyrrolidinone hybrids | Candida albicans (including resistant strains) | Significant fungicidal activity | mdpi.com |

Tuberculosis remains a major global health threat, and new antimycobacterial agents are urgently needed. Spirooxindolo-pyrrolizine hybrids have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. rsc.org These hybrid compounds were produced through a three-component reaction and showed promising antimycobacterial effects. rsc.org

Relatedly, various pyrrole derivatives have been identified as efficient antimycobacterial agents. nih.gov A series of pyrrole-N-acetic acid derivatives exhibited potent activity against both Mycobacterium smegmatis and M. tuberculosis H37Rv, with some compounds showing minimum inhibitory concentration (MIC) values as low as 2.97 μM. nih.gov Furthermore, some pyrrole-2-carboxylate derivatives were found to have MIC values as low as 0.7 µg/mL against M. tuberculosis H37Rv. nih.gov These findings highlight the potential of the broader pyrrole and pyrrolizine chemical space for the development of new anti-tuberculosis drugs.

| Compound/Derivative Type | Mycobacterial Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| Spirooxindolo-pyrrolizine hybrids | Mycobacterium tuberculosis H37Rv | Active | rsc.org |

| Pyrrole-N-acetic acid derivatives (e.g., 5n, 5q, 5r) | Mycobacterium tuberculosis H37Rv | ~2.97 µM | nih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of the pyrrolizine scaffold have been extensively investigated for their potential as anti-inflammatory and analgesic agents. pharaohacademy.com These compounds often exert their effects through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research has shown that certain pyrrolizine derivatives possess potent anti-inflammatory and analgesic activities, in some cases exceeding that of well-known drugs like ibuprofen. researchgate.net For instance, a series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives demonstrated significant anti-inflammatory and analgesic effects in preclinical models. researchgate.net The anti-inflammatory action is often attributed to the inhibition of key enzymes involved in the inflammatory cascade.

One of the primary mechanisms underlying the anti-inflammatory and analgesic effects of these derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The pyrrolizine derivative ketorolac is a potent non-selective COX-1/COX-2 inhibitor known for its strong analgesic properties. nih.gov Another notable example is licofelone, which acts as a dual inhibitor of both COX and 5-lipoxygenase (5-LOX), offering a broader mechanism of anti-inflammatory action. nih.gov The development of dual COX/5-LOX inhibitors is a key strategy aimed at creating safer anti-inflammatory drugs. nih.gov

Studies on various 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have also demonstrated significant anti-inflammatory and analgesic activities. acs.org The potency of these compounds has been linked to the specific substituents on the aroyl moiety, highlighting the importance of structure-activity relationships in the design of new therapeutic agents.

Modulation of Biological Receptors and Pathways

The biological effects of this compound derivatives extend beyond simple anti-inflammatory actions to the modulation of specific biological receptors and enzymatic pathways.

While specific data on this compound as a glycine (B1666218) binding site antagonist is limited, related compounds containing a pyrrole-2-carboxylic acid scaffold have been investigated for their interaction with the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This receptor plays a crucial role in synaptic plasticity and neurotransmission.

For example, GV196,771A, a compound containing a pyrrole moiety, has been characterized as a glycine site antagonist. nih.gov The binding properties of such antagonists can be complex, with some showing different affinities for various NMDA receptor subunit combinations. nih.gov The study of these interactions is critical for understanding the potential neurological effects of this class of compounds. The bulky nature of the pyrrole group in some antagonists may contribute to complex binding kinetics. nih.gov

The inhibition of specific enzymes is a hallmark of the pharmacological activity of many pyrrolizine derivatives.

Aromatase Inhibition: Certain aryl-substituted pyrrolizine derivatives have been designed and synthesized as inhibitors of aromatase (cytochrome P450 19A1), an enzyme responsible for the final step in estrogen biosynthesis. nih.gov Aromatase inhibitors are a cornerstone in the treatment of hormone-receptor-positive breast cancer. nih.gov Research has identified potent non-steroidal aromatase inhibitors within the pyrrolizine class, with compounds like MR 20494 and MR 20492 exhibiting IC50 values in the sub-micromolar range. nih.gov The design of these inhibitors is based on creating a pharmacophore structure that fits into the catalytic site of the aromatase enzyme. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition: As previously mentioned, a significant area of research has focused on the ability of pyrrolizine derivatives to inhibit COX-1 and COX-2 isoforms, as well as 5-LOX. nih.govresearchgate.net This dual inhibition is considered a promising strategy for developing anti-inflammatory agents with an improved safety profile compared to traditional NSAIDs. nih.gov

A study on novel N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives revealed their inhibitory activity against both COX-1 and COX-2. researchgate.net The IC50 values for these compounds were in the micromolar range, indicating potent inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Derivative 12 | 2.45 - 5.69 | 0.85 - 3.44 |

| Derivative 13 | 2.45 - 5.69 | 0.85 - 3.44 |

| Derivative 16 | 2.45 - 5.69 | 0.85 - 3.44 |

| Derivative 17 | 2.45 - 5.69 | 0.85 - 3.44 |

| Data derived from a study on a series of newly synthesized pyrrolizines. researchgate.net |

Licofelone, a pyrrolizine derivative, is a well-characterized dual COX/5-LOX inhibitor with IC50 values in the submicromolar range. nih.gov Other derivatives, such as diphenylpyrrolizine and 1-methoxypyrrolizine, have also shown anti-inflammatory activity mediated by COX/5-LOX inhibition. nih.gov

Broader Pharmacological Spectrum of Pyrrolizine Alkaloids and Analogs

The pyrrolizine scaffold is associated with a diverse array of pharmacological activities beyond inflammation and pain management. pharaohacademy.com Both naturally occurring pyrrolizine alkaloids and their synthetic analogs have demonstrated a wide range of biological effects. nih.govmdpi.com

This broad spectrum includes:

Anticancer Activity: Several pyrrolizine-based derivatives have shown cytotoxic activity against various cancer cell lines. pharaohacademy.comresearchgate.net The mechanisms of action can include DNA alkylation and inhibition of enzymes crucial for cancer cell survival. researchgate.net

Antimicrobial Activity: Some pyrrolizine alkaloids have been reported to possess antibacterial and antifungal properties. nih.govmdpi.com

Nootropic Activity: Certain synthetic pyrrolizine derivatives have been investigated for their potential to enhance cognitive function. researchgate.net

Antiviral Activity: The antiviral potential of some pyrrolizine alkaloids has also been explored. pharaohacademy.com

Antiemetic, Anticonvulsant, and Antiarrhythmic Activities: The diverse pharmacological profile of this class of compounds also extends to these therapeutic areas. pharaohacademy.com

It is important to note that while many pyrrolizine alkaloids exhibit valuable pharmacological properties, some are known for their hepatotoxicity, which is a significant consideration in their potential therapeutic application. nih.govnih.gov

Advanced Research and Theoretical Investigations on 3 Oxo 3h Pyrrolizine 2 Carboxylic Acid

Computational Chemistry and Quantum Mechanical Studies

Computational methods are pivotal in modern chemistry for predicting molecular properties, understanding reaction pathways, and designing new molecules with desired characteristics. For 3-oxo-3H-pyrrolizine-2-carboxylic acid, these tools have been instrumental in elucidating its fundamental chemical nature.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations help to understand the mechanisms of its formation and reactivity. For instance, studies on the synthesis of pyrrolizin-3-ones, the parent scaffold of the title compound, have utilized DFT to analyze the thermal and photochemical reaction pathways. researchgate.netmolaid.com These calculations can map out the energy landscapes of reactions, identify transition states, and predict the feasibility of different synthetic routes, offering insights that are often difficult to obtain through experimental means alone. Research has shown that attempts to synthesize this compound via certain pathways can be challenging due to its tendency to undergo facile decarboxylation to form the corresponding pyrrolizinone. researchgate.netresearchgate.net

Molecular Docking Studies for Inhibitory Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might bind to a protein receptor.

Recent studies have explored hybrids of pyrrolizine/indolizine (B1195054) derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) and evaluated their potential as anticancer agents. bohrium.commdpi.com In these studies, molecular docking was used to simulate the binding of these hybrid molecules into the active sites of cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that the hybrids could form key interactions with amino acid residues like His90 and Arg513 in the COX-2 active site. bohrium.com Furthermore, docking studies on other pyrrolizine derivatives have been conducted to evaluate their inhibitory potential against targets like EGFR (epidermal growth factor receptor) and CDK-2 (cyclin-dependent kinase 2), which are implicated in cancer. nih.govnih.gov These in silico analyses are vital for rational drug design, helping to prioritize compounds for synthesis and biological testing.

Table 1: Molecular Docking Targets for Pyrrolizine Derivatives

| Target Enzyme | Therapeutic Area | Key Interacting Residues (Example) | Reference |

|---|---|---|---|

| COX-1/COX-2 | Anti-inflammatory, Anticancer | His90, Arg513 | bohrium.com |

| EGFR | Anticancer | Not specified | nih.gov |

| CDK-2 | Anticancer | Not specified | nih.gov |

| Factor Xa/Factor XIa | Anticoagulant | Gly218 | mdpi.com |

Applications in Materials Science and Medicinal Chemistry Beyond Biological Activity

While the primary focus is often on biological activity, the unique structure of the this compound scaffold also presents opportunities in other scientific domains. The carboxylic acid group is a versatile functional handle that can be used to modify the properties of materials or to act as a chelating agent for metal ions. The fused heterocyclic ring system possesses distinct electronic and photophysical properties that could be exploited in the development of novel organic materials for electronics or as fluorescent probes. However, specific research detailing the application of this compound itself in materials science is not yet prominent in the literature.

Development of this compound as a Synthetic Building Block

The structure of this compound makes it a valuable intermediate or building block in organic synthesis. The pyrrolizine core is a scaffold found in numerous natural products, particularly pyrrolizidine (B1209537) alkaloids. researchgate.net The functional groups on the title compound—a ketone, a carboxylic acid, and an electron-rich heterocyclic system—offer multiple points for chemical modification.

Synthetic chemists can utilize this compound to construct more complex molecular architectures. For example, 2-alkylated pyrrole (B145914) derivatives are known to be used for the construction of the 3-oxo pyrrolizine skeleton, which can then undergo further intramolecular cyclization reactions. researchgate.netresearchgate.net Although the title compound itself is prone to decarboxylation, its more stable ester derivatives can serve as versatile precursors for a range of other pyrrolizine-based compounds. researchgate.netresearchgate.net

Bio-conjugation and Prodrug Strategies Involving the Carboxylic Acid Group

The carboxylic acid group is a key functional moiety for implementing bioconjugation and prodrug strategies in drug development. nih.govnumberanalytics.com These strategies aim to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule.

Bioconjugation: This involves linking the drug molecule (like a derivative of this compound) to another chemical entity, such as a polymer, a peptide, or an antibody. The carboxylic acid can be activated, for example using carbodiimide (B86325) chemistry (EDC/NHS), to form a stable amide bond with an amine group on the conjugating partner. rsc.orgnih.gov This approach can enhance water solubility, increase circulation time, and enable targeted drug delivery.

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. The carboxylic acid group of this compound is an ideal handle for creating ester prodrugs. uobabylon.edu.iqnih.gov Masking the polar carboxylic acid as a more lipophilic ester can significantly enhance membrane permeability and oral absorption. nih.govrsc.org Once absorbed, these ester prodrugs are typically hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to release the active carboxylic acid-containing drug. uobabylon.edu.iqnih.gov This is a widely used and successful strategy in medicinal chemistry to overcome poor bioavailability. slideshare.net

Table 2: Prodrug Strategies for Carboxylic Acid-Containing Drugs

| Prodrug Type | Purpose | Activation Mechanism | Reference |

|---|---|---|---|

| Ester Prodrug | Increase lipophilicity, enhance absorption | Enzymatic hydrolysis by esterases | uobabylon.edu.iqnih.gov |

| Amide Prodrug | Mask polar group, improve plasma stability | Enzymatic hydrolysis by amidases | rsc.org |

Future Perspectives in 3 Oxo 3h Pyrrolizine 2 Carboxylic Acid Research

Challenges and Opportunities in Synthesis and Derivatization

The synthetic accessibility and the potential for creating diverse derivatives are crucial for the exploration of any new chemical entity. For 3-oxo-3H-pyrrolizine-2-carboxylic acid, both challenges and significant opportunities lie ahead.

Challenges: The construction of the pyrrolizine core, a fused bicyclic system with a bridgehead nitrogen atom, can be complex. acs.org Achieving specific substitution patterns, such as the oxo and carboxylic acid functionalities at the 2 and 3 positions of the 3H-pyrrolizine ring, requires carefully designed synthetic routes. Potential challenges include:

Stereocontrol: For derivatives with chiral centers, achieving high stereoselectivity can be a significant hurdle.

Regioselectivity: Controlling the position of substituents on the pyrrolizine ring during synthesis is critical for structure-activity relationship (SAR) studies.

Scalability: Initial synthetic routes may not be readily scalable for the production of larger quantities needed for extensive biological evaluation.

Opportunities: Despite the challenges, modern synthetic methodologies offer numerous opportunities for the synthesis and derivatization of this compound.

Novel Synthetic Strategies: The development of divergent synthetic pathways allows for the creation of a wide range of functionalized pyrrolizines from common intermediates. rsc.org Techniques like C-H bond functionalization are emerging as powerful tools for the efficient synthesis of complex pyrrolizine derivatives. rsc.org Palladium-catalyzed cascade transformations of functionalized alkynes have also proven effective in constructing pyrrolizine-fused heterocycles. acs.org

Derivatization of the Carboxylic Acid: The carboxylic acid group is a versatile handle for derivatization. It can be converted into a variety of functional groups, including esters, amides, acyl hydrazides, and hydroxamic acids, each with the potential to modulate the compound's physicochemical properties and biological activity. thermofisher.com This allows for the exploration of prodrug strategies and the optimization of pharmacokinetic profiles. For instance, converting a carboxylic acid to an aliphatic amine via a protected diamine allows for further modification with various amine-reactive reagents. thermofisher.com

A summary of potential derivatization strategies for the carboxylic acid moiety is presented in the table below.

| Functional Group Transformation | Potential Reagents and Conditions | Purpose of Derivatization |

| Esterification | Alcohols, Acid or Base Catalysis | Improve membrane permeability, create prodrugs |

| Amidation | Amines, Coupling Reagents (e.g., EDAC, TBTU) | Enhance biological interactions, modify solubility |

| Acyl Hydrazide Formation | Hydrazine Hydrate | Introduce new pharmacophoric features |

| Hydroxamic Acid Formation | Hydroxylamine | Metal chelation, potential for enzyme inhibition |

| Reduction to Alcohol | Reducing Agents (e.g., LiAlH4) | Explore different binding modes and activities |

Emerging Therapeutic Applications and Drug Discovery

The pyrrolizine scaffold is present in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. researchgate.netpharaohacademy.com This suggests that this compound and its derivatives could be promising candidates for drug discovery programs.

Potential Therapeutic Areas:

Anti-inflammatory Agents: Several pyrrolizine derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. scispace.comnih.gov The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). By analogy, this compound could be investigated as a novel COX inhibitor.

Anticancer Agents: The pyrrolizine ring is a core structure in some antitumor agents. researchgate.netnih.gov The mechanism of action for some of these compounds involves the alkylation of DNA. pharaohacademy.com Derivatives of this compound could be designed and screened for their antiproliferative activity against various cancer cell lines. The synthesis of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives has shown promise as tubulin polymerization inhibitors, suggesting a potential avenue of exploration for related pyrrolizine structures. nih.gov

Enzyme Inhibition: The structural features of this compound make it a candidate for targeting various enzymes. For example, pyridine (B92270) carboxylic acid isomers are being explored as a source for new enzyme inhibitors. researchgate.net The ToxCast program by the US Environmental Protection Agency has generated bioactivity data for this compound, which can be a valuable starting point for identifying potential molecular targets. epa.gov

The table below summarizes the inhibitory concentrations (IC50) of some pyrrolizine-based anti-inflammatory agents, highlighting the potential of this scaffold.

| Compound | Target | IC50 (µM) | Reference |

| Ketorolac (B1673617) (1) | COX-1 | 0.02 | researchgate.net |

| Licofelone (2) | COX/5-LOX | Submicromolar | scispace.com |

| Diphenylpyrrolizine (4) | COX/5-LOX | - | scispace.com |

| 1-Methoxypyrrolizine (5) | COX/5-LOX | - | scispace.com |

Advancements in Computational and Mechanistic Understanding

Computational chemistry and mechanistic studies are indispensable tools in modern drug discovery, providing insights that can guide synthesis and biological evaluation.

Computational Approaches:

Molecular Docking and Virtual Screening: In silico techniques can be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. This can help in prioritizing compounds for synthesis and experimental testing. Computational studies have been successfully used to elucidate the reaction mechanisms for the synthesis of related pyrrolidinedione derivatives. rsc.org

Quantum Chemical Calculations: These methods can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com Ab initio studies have been used to investigate the energetic preferences in the crystal formation of related pyrrole-3-carboxylic acid derivatives. doi.org Such studies can aid in the design of derivatives with improved properties.

Mechanistic Studies:

Elucidation of Reaction Pathways: A thorough understanding of the reaction mechanisms involved in the synthesis of the pyrrolizine core and its subsequent derivatization is crucial for optimizing reaction conditions and improving yields. rsc.orgacs.org

Understanding Biological Mechanisms: Investigating the molecular mechanisms by which this compound and its analogs exert their biological effects is essential for their development as therapeutic agents. This includes identifying specific molecular targets and signaling pathways.

The integration of these computational and mechanistic approaches will be vital for unlocking the full potential of this compound in medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for 3-oxo-3H-pyrrolizine-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization and oxidation. For example, esterification of precursor acids (e.g., 3-hydroxy derivatives) under acidic reflux conditions (e.g., ethanol with sulfuric acid) can yield the target compound. Purification often employs extraction with dichloromethane and evaporation under reduced pressure . Structural analogs, such as hexahydro-pyrrolizine derivatives, require careful pH and temperature control during cyclization steps to avoid side reactions .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are critical. NMR identifies proton environments and ring conformation, while IR confirms functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹). Mass spectrometry (MS) further validates molecular weight and fragmentation patterns . For analogs, X-ray crystallography has been used to resolve stereochemical ambiguities .

Q. What biochemical assays are used to study its bioactivity?

Enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) are standard. For instance, molecular docking studies with enzymes like acetylcholinesterase or kinases can predict binding affinities. Biochemical validation often involves measuring IC₅₀ values in vitro . Cell-based assays (e.g., cytotoxicity or apoptosis assays) may follow to assess physiological relevance.

Advanced Research Questions

Q. How can reaction yields be optimized for its synthesis?

Yields depend on reaction conditions:

- Catalysts : Coupling agents like HOBt/EDC improve amidation efficiency in related pyrrolizine analogs .

- Temperature : Controlled heating (40–60°C) minimizes decomposition of labile intermediates .

- Purification : Gradient elution in HPLC or recrystallization from ethanol/water mixtures enhances purity . Contradictions in yield reports (e.g., 70% vs. 90%) may stem from differences in starting material purity or catalytic systems, necessitating rigorous quality control .

Q. How do structural modifications influence its bioactivity?

Structure-Activity Relationship (SAR) studies are key. For example:

- Trifluoromethyl groups (as in pyrazine analogs) enhance metabolic stability and binding to hydrophobic enzyme pockets .

- Substituent position : 2-carboxylic acid groups are critical for hydrogen bonding with target proteins, while 3-oxo groups may modulate electron distribution . Comparative studies using isosteric replacements (e.g., replacing pyrrolizine with pyridine cores) can reveal activity cliffs .

Q. How can contradictions in mechanistic data (e.g., enzyme inhibition vs. activation) be resolved?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Strategies include:

Q. What computational methods support its drug discovery applications?

Molecular dynamics (MD) simulations predict conformational stability in biological environments. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity. For docking, AutoDock Vina or Schrödinger Suite can model interactions with proteins, validated by experimental IC₅₀ data . Machine learning models trained on pyrrolizine analogs may prioritize synthetic targets .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.